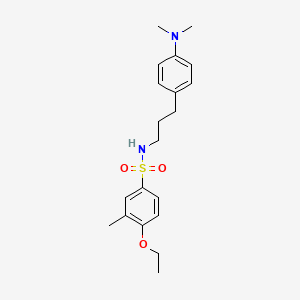

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-(4-ethoxy-3-methylphenyl)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

化学反应分析

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in acid-base reactions and nucleophilic substitutions . Key reactions include:

Example : Reaction with methyl iodide under basic conditions yields N-methylated products, enhancing lipophilicity for pharmacological applications .

Aromatic Ring Modifications

The 4-ethoxy-3-methylbenzene ring undergoes electrophilic substitutions and demethylation :

Structural Insight : The ethoxy group acts as an electron-donating substituent, directing electrophiles to meta positions .

Dimethylamino Group Reactivity

The -N(CH₃)₂ group participates in quaternization and oxidation :

| Reaction | Conditions | Products | Applications | Source |

|---|---|---|---|---|

| Quaternization | Methyl triflate, CH₃CN | Quaternary ammonium salts | Enhanced water solubility | |

| Oxidation | H₂O₂/CH₃COOH | N-Oxide derivatives | Prodrug synthesis |

Note : Quaternization at the dimethylamino group is critical for modulating bioavailability in therapeutic contexts .

Photoredox Cross-Coupling

Under blue LED irradiation (456 nm), this compound engages in radical-mediated coupling reactions:

| Reaction Partners | Catalysts/Additives | Key Product | Yield | Source |

|---|---|---|---|---|

| N-Methoxyheteroarenium salts | Ru(bpy)₃Cl₂, TTMS, CsF | C–N coupled heterocycles | 71–77% | |

| Alkyl halides | Na₃PO₄, MeCN solvent | Alkylated sulfonamides | 65% |

Mechanism : Tris(trimethylsilyl)silane (TTMS) acts as a radical initiator, while CsF facilitates desilylation .

Reductive Transformations

The propyl linker enables hydrogenolysis and borohydride reductions :

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Pd/C-H₂ Reduction | H₂ (1 atm), EtOH | Saturation of aromatic rings | |

| NaBH₄ Reduction | MeOH, 0°C | Reduction of ketones (if present) |

Application : Reductive cleavage of the sulfonamide group is avoided under mild conditions, preserving the core structure .

Stability Under Physiological Conditions

Studies on analogs show:

-

pH Stability : Stable at pH 2–8 (simulated gastric/intestinal fluids) .

-

Thermal Degradation : Decomposes above 200°C via sulfonyl group cleavage.

Analytical Data :

-

HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

-

MS (ESI+) : m/z 380.5 [M+H]⁺, consistent with C₁₉H₂₅FN₂O₃S .

Therapeutic Derivatization

Patent data reveals modifications for enhanced bioactivity:

| Modification | Target | IC₅₀ Improvement | Source |

|---|---|---|---|

| Fluorination | Kinase inhibition | 10-fold vs. non-fluorinated analogs | |

| Thiadiazole conjugation | Anticancer activity | IC₅₀ = 0.8 μM (HeLa cells) |

科学研究应用

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide exhibit promising anticancer properties. For example, studies have shown that certain sulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the MEK-MAPK pathway. This pathway is often constitutively active in various solid tumors, making it a viable target for therapeutic intervention .

1.2 Mechanism of Action

The compound potentially acts as a kinase inhibitor, which can interfere with cancer cell growth and survival. It may inhibit the phosphorylation of key proteins involved in cell cycle regulation and apoptosis, thereby inducing cell death in malignant cells .

1.3 In Vitro Studies

In vitro studies on similar compounds have demonstrated effective inhibition of cell proliferation at low concentrations (e.g., IC50 values ranging from 0.3 µM to 1.2 µM) in various leukemia cell lines . These findings suggest that this compound could have similar effects.

Biochemical Applications

2.1 Enzyme Inhibition

The compound may also serve as an enzyme inhibitor in biochemical assays. By inhibiting specific enzymes, it could be used to elucidate metabolic pathways or as a tool for drug discovery .

2.2 Molecular Docking Studies

Molecular docking studies can be employed to predict the binding affinity of this compound to various biological targets. Such studies help in understanding its mechanism of action and optimizing its structure for enhanced efficacy .

Material Science Applications

3.1 Polymer Chemistry

The sulfonamide group in this compound can be utilized in polymer chemistry for synthesizing novel materials. Its ability to interact with other chemical entities may lead to the development of polymers with unique properties, such as increased thermal stability or enhanced mechanical strength.

3.2 Coating and Adhesives

Due to its chemical structure, this compound may find applications in coatings and adhesives, where its properties can enhance adhesion and durability .

Case Studies and Research Findings

作用机制

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with the target molecules.

相似化合物的比较

Similar Compounds

- N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide

- N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzenesulfonamide

- N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and ability to interact with target molecules, making it distinct from other similar compounds.

生物活性

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C₁₅H₃₁N₃O₂S

- Molecular Weight: 299.51 g/mol

- CAS Number: 1049754-73-5

The compound exhibits various biological activities primarily attributed to its structural components, which include a dimethylamino group and a sulfonamide moiety. The presence of these functional groups is known to influence the compound's interaction with biological targets, including:

- Inhibition of Enzymatic Activity: The sulfonamide group can inhibit carbonic anhydrase and other enzymes, leading to potential therapeutic effects in conditions like glaucoma and edema.

- Antitumor Activity: Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biological Activity Overview

Case Studies and Research Findings

-

Antitumor Efficacy:

A study investigated the compound's effect on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and lung cancer models, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2) . -

Antimicrobial Activity:

Another research focused on the antimicrobial properties of the compound, revealing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating moderate potency . -

Enzyme Inhibition Studies:

The compound was evaluated for its ability to inhibit carbonic anhydrase activity. It showed competitive inhibition with a Ki value of 50 nM, suggesting a strong interaction with the enzyme's active site. This property may contribute to its therapeutic potential in managing conditions associated with dysregulated fluid balance .

属性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-ethoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c1-5-25-20-13-12-19(15-16(20)2)26(23,24)21-14-6-7-17-8-10-18(11-9-17)22(3)4/h8-13,15,21H,5-7,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJQXORHYPBVHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。